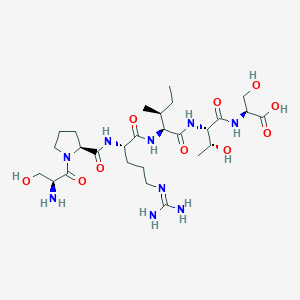![molecular formula C14H6F3N3O B14185279 6-[3-(Trifluoromethoxy)phenyl]pyridine-2,4-dicarbonitrile CAS No. 833457-64-0](/img/structure/B14185279.png)
6-[3-(Trifluoromethoxy)phenyl]pyridine-2,4-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[3-(Trifluoromethoxy)phenyl]pyridine-2,4-dicarbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with a trifluoromethoxyphenyl group and two cyano groups at the 2 and 4 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-[3-(Trifluoromethoxy)phenyl]pyridine-2,4-dicarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-(trifluoromethoxy)benzaldehyde and 2,4-dicyanopyridine.
Condensation Reaction: The aldehyde group of 3-(trifluoromethoxy)benzaldehyde reacts with the cyano groups of 2,4-dicyanopyridine under basic conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 6-[3-(Trifluoromethoxy)phenyl]pyridine-2,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of pyridine-2,4-dicarboxylic acid derivatives.
Reduction: Formation of 2,4-diaminopyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
6-[3-(Trifluoromethoxy)phenyl]pyridine-2,4-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of agrochemicals and functional materials.
Wirkmechanismus
The mechanism of action of 6-[3-(Trifluoromethoxy)phenyl]pyridine-2,4-dicarbonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and signal transduction, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
2,6-Pyridinedicarbonitrile: A structurally related compound with similar reactivity but lacking the trifluoromethoxy group.
3-(Trifluoromethoxy)benzaldehyde: Shares the trifluoromethoxyphenyl moiety but differs in the rest of the structure.
Uniqueness: 6-[3-(Trifluoromethoxy)phenyl]pyridine-2,4-dicarbonitrile is unique due to the presence of both the trifluoromethoxy group and the dicyano-substituted pyridine ring, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
833457-64-0 |
|---|---|
Molekularformel |
C14H6F3N3O |
Molekulargewicht |
289.21 g/mol |
IUPAC-Name |
6-[3-(trifluoromethoxy)phenyl]pyridine-2,4-dicarbonitrile |
InChI |
InChI=1S/C14H6F3N3O/c15-14(16,17)21-12-3-1-2-10(6-12)13-5-9(7-18)4-11(8-19)20-13/h1-6H |
InChI-Schlüssel |
WOPFJFWETRABSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=N2)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[(2R)-1-(Benzyloxy)-3-chloropropan-2-yl]oxy}(trimethyl)silane](/img/structure/B14185197.png)
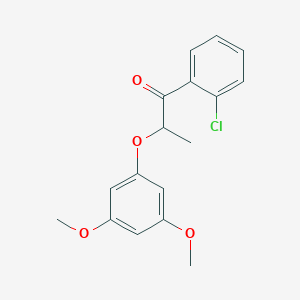

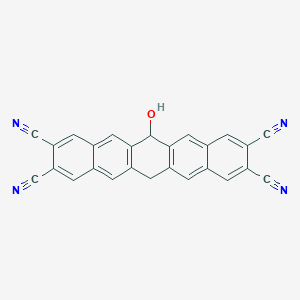
![Propyl (1S,2S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14185232.png)



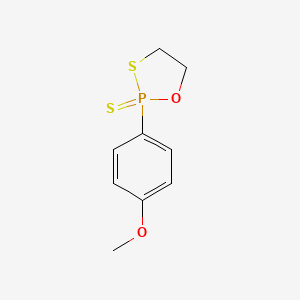
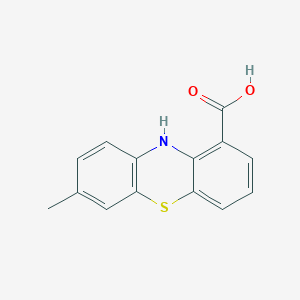
![2-[(Pyrimidin-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14185256.png)
![3-[(4-Chlorophenyl)methylidene]-2-oxopentanoic acid](/img/structure/B14185258.png)
